5-(3,4-Dimethoxyphenyl)-2-hydroxypyridine
Overview
Description
5-(3,4-Dimethoxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-hydroxypyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-hydroxypyridine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their function. This compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenyl-β-D-glucopyranoside: A glycoside derivative with distinct biological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactivity.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-5-3-9(7-12(11)17-2)10-4-6-13(15)14-8-10/h3-8H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKFKAZWMGDTPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682956 | |
Record name | 5-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111106-11-6 | |
Record name | 5-(3,4-Dimethoxyphenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111106-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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